molecular formula C16H15BrO3 B6325911 Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate CAS No. 2432848-62-7

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

Cat. No. B6325911
CAS RN: 2432848-62-7
M. Wt: 335.19 g/mol
InChI Key: FMHVCTBWPDREKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate, also known as MBMB, is an organic compound used in various scientific research applications. It has a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials. MBMB is a versatile compound, and its properties make it suitable for a variety of applications.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize, making it convenient for laboratory use. The main limitation of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is its lack of specificity, as it can react with a wide range of molecules. This can lead to unwanted side reactions, which can complicate the experiment and reduce its accuracy.

Future Directions

The future of Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is promising, as it has many potential applications in the chemical and pharmaceutical industries. It could be used to synthesize new drugs and materials, as well as to develop new methods for organic synthesis. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate could be used to develop new catalysts and reagents for organic synthesis. Finally, Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate could be used to study the mechanism of action of various compounds, and to develop new methods for organic synthesis.

Synthesis Methods

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is synthesized by a reaction between benzyl bromide and methyl benzoate in the presence of a strong base such as sodium hydroxide. The reaction is carried out in a solvent such as methanol or ethanol and the product is isolated by distillation or recrystallization. The reaction is highly exothermic, and it is necessary to cool the reaction vessel to prevent the reaction from becoming too vigorous.

Scientific Research Applications

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate has many scientific research applications. It is used in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as a reagent in the synthesis of organic compounds. It is also used in the development of new materials, such as polymers, and in the production of specialty chemicals. Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate is also used in the production of biopolymers and in the study of organic reactions.

properties

IUPAC Name

methyl 3-bromo-5-methyl-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHVCTBWPDREKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzyloxy)-3-bromo-5-methylbenzoate

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